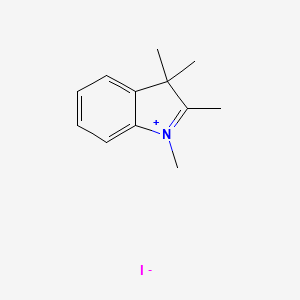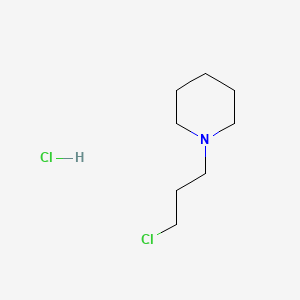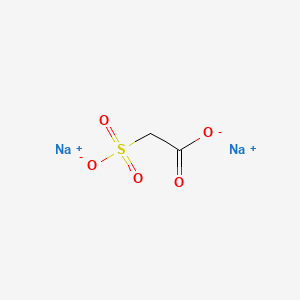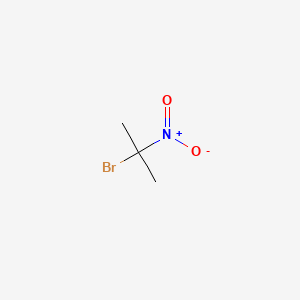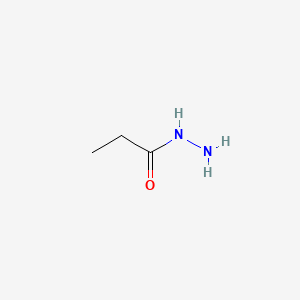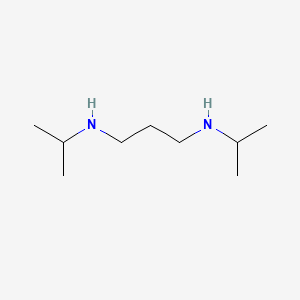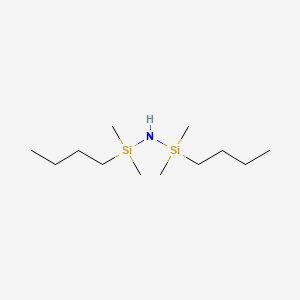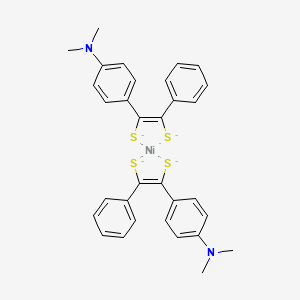
BDN
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS’]- is a complex organometallic compound with the molecular formula C32H30N2NiS4. This compound is known for its unique structural properties, which include a nickel center coordinated by two bidentate ligands. The ligands are derived from 1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiol. This compound is often used in various scientific research applications due to its interesting chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS’]- typically involves the reaction of nickel(II) salts with the corresponding dithiol ligands. One common method involves the reaction of nickel(II) acetate with 1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiol in an organic solvent such as ethanol or methanol. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the dithiol ligands. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the stability of the final product .
化学反応の分析
Types of Reactions
Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS’]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced to form nickel(I) complexes.
Substitution: The ligands can be substituted with other dithiol ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions typically require the use of excess ligand and a suitable solvent such as dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Nickel(III) complexes with modified ligand structures.
Reduction: Nickel(I) complexes with retained ligand structures.
Substitution: New nickel complexes with different dithiol ligands.
科学的研究の応用
Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS’]- has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: Investigated for its potential use in biological imaging and as a probe for studying metal-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
作用機序
The mechanism of action of Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS’]- involves its ability to coordinate with various substrates through its nickel center. The compound can interact with molecular targets such as proteins and nucleic acids, leading to changes in their structure and function. The pathways involved in these interactions are often related to the redox properties of the nickel center and the electronic effects of the ligands .
類似化合物との比較
Similar Compounds
- Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS’]-
- Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS’]-
- Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS’]-
Uniqueness
Nickel, bis[1-[4-(dimethylamino)phenyl]-2-phenyl-1,2-ethenedithiolato(2-)-kappaS,kappaS’]- is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. These properties make it particularly effective as a catalyst and in various research applications. The presence of the dimethylamino group enhances its solubility and reactivity compared to similar compounds .
特性
CAS番号 |
38465-55-3 |
|---|---|
分子式 |
C32H30N2NiS4-4 |
分子量 |
629.6 g/mol |
IUPAC名 |
1-[4-(dimethylamino)phenyl]-2-phenylethene-1,2-dithiolate;nickel |
InChI |
InChI=1S/2C16H17NS2.Ni/c2*1-17(2)14-10-8-13(9-11-14)16(19)15(18)12-6-4-3-5-7-12;/h2*3-11,18-19H,1-2H3;/p-4 |
InChIキー |
LDYCDKFAGIOUDE-UHFFFAOYSA-J |
SMILES |
CN(C)C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].CN(C)C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].[Ni] |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].CN(C)C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[S-])[S-].[Ni] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



